molecular formula C7H12O2S B2791515 1,4-Dioxa-8-thiaspiro[4.5]decane CAS No. 42850-68-0

1,4-Dioxa-8-thiaspiro[4.5]decane

Cat. No. B2791515
CAS RN: 42850-68-0
M. Wt: 160.23
InChI Key: UFFUZMTUDBDKNF-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-thiaspiro[4.5]decane, also known as 4-Piperidone ethylene acetal , is a clear colorless to yellowish liquid . It has a molecular weight of 143.18 g/mol .


Synthesis Analysis

1,4-Dioxa-8-thiaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . It can be prepared in good yield by acid-catalysed phenylsulfanyl (PhS-) migration . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-thiaspiro[4.5]decane is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O . The SMILES notation is C1COC2(CC[NH2+]CC2)O1 .


Chemical Reactions Analysis

1,4-Dioxa-8-thiaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . The synthesis involves acid-catalysed phenylsulfanyl (PhS-) migration .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-thiaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) . Its density is 1.117 g/cm3 . The refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .

Scientific Research Applications

Stereochemical Synthesis

1,4-Dioxa-8-thiaspiro[4.5]decane is involved in the stereochemically controlled synthesis of spiro compounds. Eames et al. (1996) demonstrated that single enantiomers and diastereoisomers of these compounds can be prepared using acid-catalysed phenylsulfanyl migration, offering selectivity in stereochemistry through aldol reactions or hydroxy-ketones reduction (Eames, Heras, Jones, & Warren, 1996).

Enantioselective Aldol Reactions

Ward et al. (2005) explored the use of 1,4-Dioxa-8-thiaspiro[4.5]decane in proline-catalyzed enantioselective aldol reactions. This process resulted in significant advancements in the synthesis of tetrapropionate synthons with excellent enantiomeric excesses, showcasing the potential for dynamic kinetic resolution in chemical synthesis (Ward, Jheengut, & Akinnusi, 2005).

Structural Studies and Crystallography

1,4-Dioxa-8-thiaspiro[4.5]decane derivatives have been studied in terms of their crystal structures. Parvez et al. (2001) investigated different olefin geometries in these compounds, contributing to the understanding of molecular dimensions and bonding in spiro compounds (Parvez, Yadav, & Senthil, 2001).

Synthesis of Polypropionates

In polypropionate synthesis, 1,4-Dioxa-8-thiaspiro[4.5]decane plays a crucial role. For instance, Ward et al. (1997) utilized this compound in aldol reactions for polypropionate synthesis, demonstrating selective control over diastereomers in these chemical processes (Ward, Man, & Guo, 1997).

Synthesis of Sex Pheromones

Ward et al. (2006) described the synthesis of serricornin, a sex pheromone, from 1,4-Dioxa-8-thiaspiro[4.5]decane. This highlights the application of this compound in synthesizing complex organic molecules such as pheromones (Ward, Jheengut, & Beye, 2006).

Nonlinear Optical Materials

1,4-Dioxa-8-thiaspiro[4.5]decane derivatives have been identified as potential materials for nonlinear optical devices. Kagawa et al. (1994) studied the growth and characterization of these crystals, demonstrating their applicability in second-harmonic generation and other optical properties relevant to laser technology (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

Safety and Hazards

1,4-Dioxa-8-thiaspiro[4.5]decane is classified as a combustible liquid . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,4-dioxa-8-thiaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-5-10-6-2-7(1)8-3-4-9-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFUZMTUDBDKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-thiaspiro[4.5]decane

CAS RN

42850-68-0
Record name 1,4-dioxa-8-thiaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 5.0 g of tetrahydrothiopyran-4-one, 2.5 ml of ethylene glycol, 0.230 g of p-toluenesulfonic acid and 125 ml of benzene is stirred at reflux temperature for 2.5 hours. The water formed is removed using a Dean-Stark trap. The reaction is treated with saturated sodium bicarbonate, water, saturated sodium chloride, dried and concentrated in vacuo to give 6.52 g of the desired product as an oil.
Quantity
5 g
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reactant
Reaction Step One
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2.5 mL
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reactant
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0.23 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

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